molecular formula C7H9NOS B11747313 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one CAS No. 233665-91-3

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one

Cat. No.: B11747313
CAS No.: 233665-91-3
M. Wt: 155.22 g/mol
InChI Key: BBYPDHMUWHQEAO-UHFFFAOYSA-N
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Description

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one is a heterocyclic organic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one typically involves the reaction of 2-bromo-1,3-thiazole with ethylmagnesium bromide, followed by oxidation with potassium permanganate . The reaction conditions generally require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cellular HBsAg secretion and activate TLR7, leading to the secretion of cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells . This suggests its potential role in modulating immune responses and inflammatory pathways.

Comparison with Similar Compounds

Uniqueness: 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one stands out due to its specific ethyl substitution on the thiazole ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .

Properties

CAS No.

233665-91-3

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(4-ethyl-1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C7H9NOS/c1-3-6-4-10-7(8-6)5(2)9/h4H,3H2,1-2H3

InChI Key

BBYPDHMUWHQEAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)C(=O)C

Origin of Product

United States

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